molecular formula C7H4ClNO2S2 B2668920 Thieno[2,3-c]pyridine-2-sulfonyl chloride CAS No. 1191545-48-8

Thieno[2,3-c]pyridine-2-sulfonyl chloride

Cat. No.: B2668920
CAS No.: 1191545-48-8
M. Wt: 233.68
InChI Key: QUZWGNJTEOPBGN-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine-2-sulfonyl chloride is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of the sulfonyl chloride group makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-2-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenes with suitable reagents to form the thieno[2,3-c]pyridine core, followed by sulfonylation using chlorosulfonic acid or similar reagents .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-c]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-c]pyridine-2-sulfonyl chloride is unique due to its specific ring fusion and the presence of the reactive sulfonyl chloride group, which allows for versatile chemical modifications and a wide range of applications in different fields.

Properties

IUPAC Name

thieno[2,3-c]pyridine-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-3-5-1-2-9-4-6(5)12-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZWGNJTEOPBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191545-48-8
Record name thieno[2,3-c]pyridine-2-sulfonyl chloride
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